Piperenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

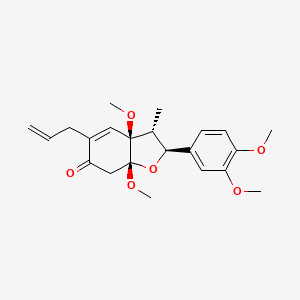

Piperenone is an organic compound with the chemical formula C22H28O6. It is a white crystalline solid known for its strong aromatic odor. This compound contains a ketone group (C=O) and is widely used in the fragrance industry. Additionally, it serves as a precursor for synthesizing other organic compounds, making it significant in chemical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Piperenone can be synthesized through two primary methods:

Catalytic Acetylation of Fumaric Anhydride in Vanilla Essential Oil: This method involves the catalytic acetylation of fumaric anhydride present in vanilla essential oil.

Oxidation of β-Pinene: Another method involves the oxidation of β-pinene, a component of turpentine oil.

Industrial Production Methods: Both methods are relatively straightforward and yield high production rates. The catalytic acetylation method is particularly favored in industrial settings due to its efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Piperenone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group into an alcohol group.

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents can be used depending on the desired substitution product

Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Piperenone has diverse applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other organic compounds.

Biology: this compound’s properties make it useful in studying biological processes.

Medicine: Research is ongoing into its potential therapeutic applications, including its anti-platelet-activating factor activities.

Industry: Beyond fragrances, this compound is used in the production of various industrial chemicals

Mécanisme D'action

Piperenone exerts its effects through various mechanisms:

Molecular Targets: It acts as an antagonist to platelet-activating factor, inhibiting its activity.

Pathways Involved: The inhibition of platelet-activating factor pathways is a key mechanism by which this compound exerts its biological effects

Comparaison Avec Des Composés Similaires

Piperenone can be compared with other similar compounds such as piperine and piperonyl butoxide:

Piperine: Found in black pepper, piperine has similar aromatic properties but differs in its biological activities and applications.

Piperonyl Butoxide: Used as a pesticide synergist, it shares structural similarities with this compound but has distinct uses and effects .

Uniqueness: this compound’s unique combination of aromatic properties and biological activities makes it distinct from other similar compounds. Its versatility in various applications further highlights its uniqueness .

Propriétés

IUPAC Name |

(2S,3R,3aS,7aR)-2-(3,4-dimethoxyphenyl)-3a,7a-dimethoxy-3-methyl-5-prop-2-enyl-3,7-dihydro-2H-1-benzofuran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-7-8-16-12-21(26-5)14(2)20(28-22(21,27-6)13-17(16)23)15-9-10-18(24-3)19(11-15)25-4/h7,9-12,14,20H,1,8,13H2,2-6H3/t14-,20+,21+,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGFCSHMPLAHTK-WBBCYVCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2(C1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](O[C@]2([C@@]1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC(=C(C=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Piperenone and where is it found?

A1: this compound is a neolignan, a type of natural product, first isolated from the plant Piper futokadzura. [, ] It has also been identified in Piper attenuatum fruits. []

Q2: What is the chemical structure of this compound?

A2: this compound is characterized as 5-allyl-3a, 7a-dimethoxy-2-(3, 4-dimethoxyphenyl)-3-methyl-2, 3, 3a, 6, 7, 7a-hexahydro-6-oxobenzofuran. [] The molecule possesses four asymmetric carbons, with the configurations at C-2 and C-3 deduced to be S-arrangements. []

Q3: What biological activities have been reported for this compound?

A3: this compound has demonstrated activity as an insect antifeedant. [, ] Research suggests it may also possess some antiviral properties, specifically against the Hepatitis B virus (HBV). A study found that at a concentration of 50 μM, this compound was able to suppress HBV e antigen production in vitro. [, ] Additionally, this compound has shown potential as a free radical scavenger in vitro, displaying activity against 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) radicals. []

Q4: Are there any other neolignans found alongside this compound?

A5: Yes, several other neolignans have been identified in the same plants as this compound. For example, Piper attenuatum fruits were found to contain denudatin B, iso-4’, 5’-dimethoxy-3, 4-methylenedioxy-2’-oxo-Δ3’,5’,8’-8.1’-lignan, lancifolin D, denudatin A, wallichinin, lancifolin C, 2-oxo-piperol B, and piperkadsin A. [] Similarly, Piper kadsura yielded compounds like futoquinol, (-)-galbelgin, meso-galgravin, piperlactam S, futoenone, and (+)-crotepoxide. [, ] Some of these neolignans displayed their own biological activities, such as antiviral and radical scavenging properties. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid](/img/structure/B569080.png)